N-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(2,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
N-(2,4-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide and its derivatives have been the focus of various studies due to their potential in therapeutic applications. The continuous exploration of new effective drugs leads to the synthesis of derivatives of 1,2,4-triazol, which have shown considerable synthetic and pharmacological potential. In one study, derivatives were synthesized and their antiexudative activity was evaluated, revealing that a significant percentage of the new synthesized derivatives exhibited antiexudative properties, with some compounds exceeding the anti-exudative activity of reference drugs (Chalenko et al., 2019).
Antimicrobial and Anticancer Applications
Further research on similar compounds has demonstrated a wide range of pharmaceutical activities, including anti-inflammatory, antibacterial, antifungal, and anticancer effects. A study synthesized a new series of derivatives and evaluated their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting the structural significance and therapeutic versatility of these compounds (MahyavanshiJyotindra et al., 2011). Additionally, another study focusing on the anticancer activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives found potent and selective cytotoxic effects against leukemia cell lines, indicating the potential of these compounds in cancer treatment (Horishny et al., 2021).
Chemoinformatics and Molecular Docking Studies
The application of chemoinformatics and molecular docking studies has also been significant in understanding the interaction of these compounds with biological targets. One study utilized vibrational spectroscopic signatures to characterize an antiviral active molecule, demonstrating the impact of stereo-electronic interactions on stability, confirmed by natural bond orbital analysis. This research provided insight into the molecular interactions and potential inhibition activity against viruses (Jenepha Mary et al., 2022).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-14-7-8-16(15(2)12-14)21-18(26)13-28-20-23-22-19(17-6-5-11-27-17)25(20)24-9-3-4-10-24/h3-12H,13H2,1-2H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJUURFMSZFXLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.